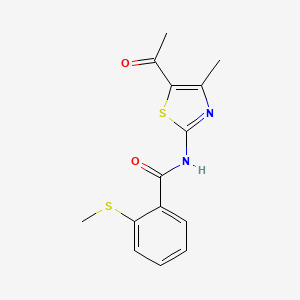![molecular formula C12H14ClF3N2O3S B2626960 1-[(6-Chloro-5-methylpyridin-3-yl)sulfonyl]-4-(trifluoromethyl)piperidin-4-ol CAS No. 1423789-50-7](/img/structure/B2626960.png)
1-[(6-Chloro-5-methylpyridin-3-yl)sulfonyl]-4-(trifluoromethyl)piperidin-4-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[(6-Chloro-5-methylpyridin-3-yl)sulfonyl]-4-(trifluoromethyl)piperidin-4-ol is a complex organic compound characterized by its unique chemical structure. This compound features a piperidine ring substituted with a trifluoromethyl group and a hydroxyl group, along with a sulfonyl group attached to a chlorinated methylpyridine moiety. Such structural features make it an interesting subject for various chemical and biological studies.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(6-Chloro-5-methylpyridin-3-yl)sulfonyl]-4-(trifluoromethyl)piperidin-4-ol typically involves multi-step organic reactions. One common approach is the sulfonylation of a piperidine derivative followed by the introduction of the trifluoromethyl group. The reaction conditions often require the use of strong bases and specific solvents to facilitate the desired transformations.
Industrial Production Methods: In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as crystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions: 1-[(6-Chloro-5-methylpyridin-3-yl)sulfonyl]-4-(trifluoromethyl)piperidin-4-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The sulfonyl group can be reduced to a sulfide.
Substitution: The chlorine atom in the pyridine ring can be substituted with other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents such as PCC (Pyridinium chlorochromate) or KMnO₄ (Potassium permanganate) under acidic conditions.
Reduction: Reagents like LiAlH₄ (Lithium aluminium hydride) or NaBH₄ (Sodium borohydride).
Substitution: Nucleophiles such as amines or thiols in the presence of a base like NaOH (Sodium hydroxide).
Major Products:
Oxidation: Formation of a ketone derivative.
Reduction: Formation of a sulfide derivative.
Substitution: Formation of various substituted pyridine derivatives.
Wissenschaftliche Forschungsanwendungen
1-[(6-Chloro-5-methylpyridin-3-yl)sulfonyl]-4-(trifluoromethyl)piperidin-4-ol has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials or as a catalyst in various chemical processes.
Wirkmechanismus
The mechanism of action of 1-[(6-Chloro-5-methylpyridin-3-yl)sulfonyl]-4-(trifluoromethyl)piperidin-4-ol involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with enzyme active sites, potentially inhibiting their activity. The trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.
Vergleich Mit ähnlichen Verbindungen
- 1-[(6-Chloro-5-methylpyridin-3-yl)sulfonyl]-4-methylpiperidin-4-ol
- 1-[(6-Chloro-5-methylpyridin-3-yl)sulfonyl]-4-(difluoromethyl)piperidin-4-ol
Uniqueness: 1-[(6-Chloro-5-methylpyridin-3-yl)sulfonyl]-4-(trifluoromethyl)piperidin-4-ol is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and biological properties. This group can significantly influence the compound’s reactivity, stability, and interaction with biological targets compared to its analogs.
Eigenschaften
IUPAC Name |
1-(6-chloro-5-methylpyridin-3-yl)sulfonyl-4-(trifluoromethyl)piperidin-4-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClF3N2O3S/c1-8-6-9(7-17-10(8)13)22(20,21)18-4-2-11(19,3-5-18)12(14,15)16/h6-7,19H,2-5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPMIPZAAJBQSBB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CN=C1Cl)S(=O)(=O)N2CCC(CC2)(C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClF3N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N'-[2-(furan-2-yl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl]-N-(3-hydroxypropyl)ethanediamide](/img/structure/B2626881.png)
![3-({[3-(4-Bromophenyl)-1,2,4-oxadiazol-5-yl]methyl}thio)-6-phenylpyridazine](/img/structure/B2626882.png)
![1[(2-Ethoxy-3,4-dioxocyclobut-1-en-1-yl)amino]cyclopentyl]acetic acid](/img/structure/B2626883.png)


![8-[3-(trifluoromethyl)benzenesulfonyl]-8-azabicyclo[3.2.1]oct-2-ene](/img/structure/B2626886.png)


![2-acetamido-4-(methylthio)-N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)butanamide](/img/structure/B2626890.png)
![1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-5-amine dihydrochloride](/img/structure/B2626891.png)


![7-(4-METHOXYPHENYL)-5-(4-METHYLPHENYL)-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE](/img/structure/B2626900.png)
